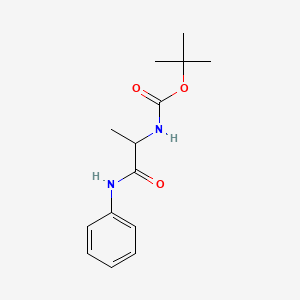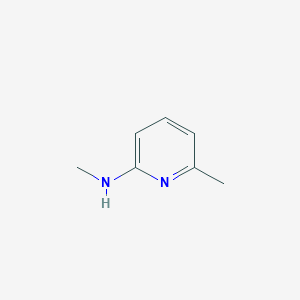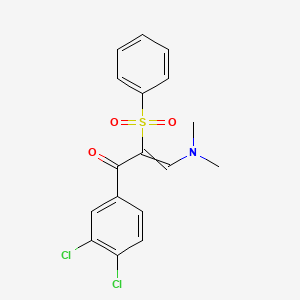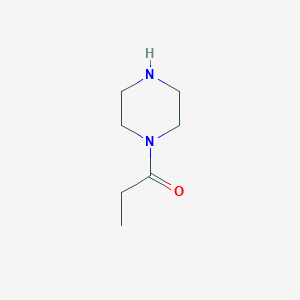
2-Chloro-6-fluoro-3-methoxybenzyl bromide
Übersicht
Beschreibung
2-Chloro-6-fluoro-3-methoxybenzyl bromide is a useful research compound. Its molecular formula is C8H7BrClFO and its molecular weight is 253.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiochemical Synthesis
2-Chloro-6-fluoro-3-methoxybenzyl bromide has been utilized in the synthesis of radiotracers for positron emission tomography (PET). For instance, [18F]Fluorobenzyl Bromides, including 2-[18F]fluoro-4-methoxybenzyl bromide, are intermediates in the asymmetric synthesis of fluorinated α-amino acids used in PET. These compounds are synthesized using bromination procedures involving brominating agents and various solvents, with the process being adaptable to automated modules for radiopharmaceutical production (Zaitsev et al., 2002).
Imaging Agents
6-Fluoro-PBR28, a fluorinated analogue of the TSPO 18 kDa ligand PBR28, has been synthesized using 6-fluoro-2-[18F]fluoro-4-methoxybenzyl bromide. This compound is effective in imaging the TSPO 18 kDa using PET, particularly in models of acute neuroinflammation. The synthesis involves a chlorine/bromine-for-fluorine heteroaromatic substitution and demonstrates potential for imaging applications (Damont et al., 2011).
Antimicrobial and Antitumor Agents
Various derivatives of this compound have been investigated for their antimicrobial and antitumor properties. For example, 6-(2-furyl)-9-(p-methoxybenzyl)purines with 2-chloro compounds showed promising antimycobacterial activities against Mycobacterium tuberculosis, indicating their potential as drug candidates (Braendvang & Gundersen, 2007). Additionally, isatin derivatives, including chloro/fluoro-3-((4-methoxybenzyl)imino)indolin-2-ones, demonstrated significant cytotoxic activities against various cancer cell lines, pointing to their potential in cancer therapy (Reddy et al., 2013).
Crystallography and Chemical Analysis
The compound has also been utilized in crystallography and chemical analysis studies. For instance, the crystal structure of 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was determined to explore the structural conformation of molecules containing a fluorine atom, aiding in the construction of bioactive heterocycles (Naveen et al., 2006).
Photophysical Research
In the realm of photophysical research, derivatives of this compound have been synthesized for studying their spectroscopic properties and sensitivity towards halide quenching. These studies contribute to the development of sensors and probes in chemical analysis (Jagt et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds, such as benzyl bromide derivatives, are known to be used as benzyl group rearrangement catalysts .
Mode of Action
Benzyl bromides are generally known to participate in reactions such as alkylation . In these reactions, the benzyl bromide acts as an electrophile, reacting with nucleophiles in the substrate molecule.
Biochemical Pathways
Benzyl bromides can participate in various organic reactions, potentially affecting multiple biochemical pathways depending on the context of their use .
Biochemische Analyse
Biochemical Properties
2-Chloro-6-fluoro-3-methoxybenzyl bromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function . For instance, it can react with cysteine residues in proteins, forming stable thioether bonds. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the modification.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of proteins and enzymes, as mentioned earlier . This compound can bind to active sites or allosteric sites on enzymes, leading to changes in their catalytic activity. Additionally, this compound can interfere with protein-protein interactions, disrupting complex formation and function. These molecular interactions can lead to significant changes in cellular processes and functions.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are crucial for understanding its long-term impact on cellular function . This compound is relatively stable under ambient conditions, but it can degrade over time, especially in the presence of light or moisture. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound may cause mild alterations in cellular processes without significant toxicity. At higher doses, it can induce toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. Toxicity studies in animal models have highlighted the importance of careful dosage control to avoid adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of reactive intermediates or metabolites that may have distinct biological activities. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in the metabolism of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can sequester this compound, affecting its localization and availability for biochemical reactions. The distribution of this compound within tissues can influence its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting mitochondrial function and cellular metabolism.
Eigenschaften
IUPAC Name |
2-(bromomethyl)-3-chloro-1-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-12-7-3-2-6(11)5(4-9)8(7)10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXHHCSLGATAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397539 | |
| Record name | 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-54-3 | |
| Record name | 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-fluoro-3-methoxybenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-phenoxyaniline](/img/structure/B1364760.png)
![3,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364761.png)

![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)









![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)
